molecular formula C17H15BrO2 B14269209 2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

Cat. No.: B14269209
M. Wt: 331.2 g/mol
InChI Key: UPMZMVADMDLJID-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromophenyl group and two methylfuran groups. Furans are known for their aromaticity and reactivity, making them valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and involves the coupling of a bromophenyl derivative with a furan derivative under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of organoboron reagents, which are stable and environmentally benign, is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The furan rings contribute to the compound’s aromaticity and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is unique due to its dual furan rings and bromophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15BrO2/c1-11-7-9-15(19-11)17(16-10-8-12(2)20-16)13-5-3-4-6-14(13)18/h3-10,17H,1-2H3

InChI Key

UPMZMVADMDLJID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC=C2Br)C3=CC=C(O3)C

Origin of Product

United States

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